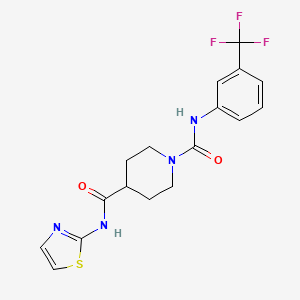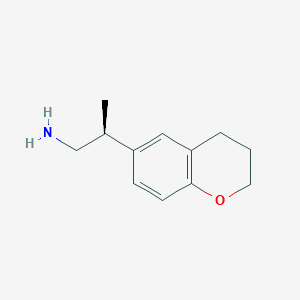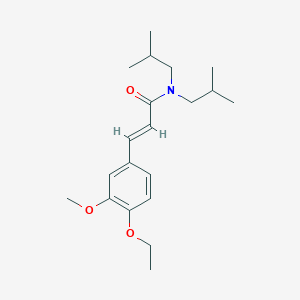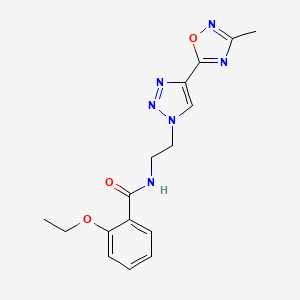
6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H22BrN3O4 and its molecular weight is 568.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Computational Analysis
A foundational aspect of this compound's applications lies in its synthesis and the computational analysis of its structure. Researchers have developed novel methods for synthesizing compounds with similar structural frameworks, utilizing halo-reagents for the creation of binary compounds with potential antioxidant and antitumor activities. These studies involve detailed spectral and elemental analyses, alongside density functional theory (DFT) computations to explore their geometrical isomers and confirm structural hypotheses (Hassanien, Abd El-Ghani, & Elbana, 2022).
Biological Applications
Biological applications of compounds structurally related to the one have been a significant area of interest. Their antimicrobial and antitumor potentials have been evaluated through various in vitro studies. For instance, derivatives have been synthesized for their potent antimicrobial activity against a range of microorganisms, suggesting potential applications in developing new therapeutic agents (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019). Another study focused on synthesizing quinoline-pyrazoline-based compounds to explore their antimicrobial properties, aiming at combating resistant bacterial strains (Ansari & Khan, 2017).
Sensor Development
The compound's structural motif has been utilized in developing sensors for detecting specific ions in environmental samples. A quinoline appended pyrazoline derivative was synthesized as a sensor with high selectivity and sensitivity towards Ni2+ ions, demonstrating applications in environmental monitoring and live cell imaging (Subashini, Shankar, Arasakumar, & Mohan, 2017).
Antimicrobial and Antimalarial Evaluations
Further extending its biomedical applications, synthesized derivatives have been screened for their antimicrobial and antimalarial activities. This exploration offers insights into developing novel therapeutic agents capable of addressing resistant strains of microorganisms and malaria (Sarveswari, Vijayakumar, Siva, & Priya, 2014).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-methoxybenzoyl chloride, which is then reacted with furan-2-carbaldehyde to form the second intermediate, 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde. The third intermediate, 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, is then synthesized by reacting 6-bromo-4-phenylquinolin-2(1H)-one with hydrazine hydrate and acetic acid. Finally, the three intermediates are combined to form the target compound.", "Starting Materials": [ "4-methoxybenzoic acid", "thionyl chloride", "furan-2-carbaldehyde", "hydrazine hydrate", "acetic acid", "6-bromo-4-phenylquinolin-2(1H)-one", "triethylamine", "sodium bicarbonate", "ethyl acetate", "hexane" ], "Reaction": [ "Synthesis of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is reacted with thionyl chloride in the presence of triethylamine to form 4-methoxybenzoyl chloride.", "Synthesis of 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde: 4-methoxybenzoyl chloride is reacted with furan-2-carbaldehyde in the presence of triethylamine to form 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde.", "Synthesis of 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: 6-bromo-4-phenylquinolin-2(1H)-one is reacted with hydrazine hydrate and acetic acid to form 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.", "Synthesis of the target compound: 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde and 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one are combined in the presence of sodium bicarbonate and ethyl acetate. The resulting mixture is then extracted with hexane to obtain the target compound." ] } | |
CAS No. |
202821-43-0 |
Molecular Formula |
C30H22BrN3O4 |
Molecular Weight |
568.427 |
IUPAC Name |
6-bromo-3-[3-(furan-2-yl)-2-(4-methoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H22BrN3O4/c1-37-21-12-9-19(10-13-21)30(36)34-25(26-8-5-15-38-26)17-24(33-34)28-27(18-6-3-2-4-7-18)22-16-20(31)11-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35) |
InChI Key |
DTXWFKLCCHCKRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2583836.png)
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2583837.png)


![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2583843.png)

![2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B2583846.png)


![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)


